

Spectroscopic Profile of 3-Chloro-2-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-2-methoxypyridine**, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar molecules. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are also provided to guide researchers in acquiring and interpreting their own data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Chloro-2-methoxypyridine**. These predictions are derived from established principles of spectroscopy and by comparing the structure to known data of related pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-Chloro-2-methoxypyridine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	Doublet of Doublets (dd)	1H	H-6
~7.6 - 7.8	Doublet of Doublets (dd)	1H	H-4
~7.0 - 7.2	Doublet of Doublets (dd)	1H	H-5
~4.0	Singlet (s)	3H	-OCH ₃

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Data for **3-Chloro-2-methoxypyridine**

Chemical Shift (δ , ppm)	Assignment
~160	C-2
~145	C-6
~138	C-4
~122	C-5
~118	C-3
~54	-OCH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Chloro-2-methoxypyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
1600-1550	Strong	C=C and C=N stretching (pyridine ring)
1480-1440	Strong	C-H bending (methyl)
1300-1200	Strong	C-O stretch (aryl ether)
800-700	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-Chloro-2-methoxypyridine**

m/z	Relative Intensity (%)	Assignment
143	100	[M] ⁺ (³⁵ Cl isotope)
145	~33	[M+2] ⁺ (³⁷ Cl isotope)
128	Variable	[M-CH ₃] ⁺
112	Variable	[M-OCH ₃] ⁺
78	Variable	[C ₅ H ₄ N] ⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for an organic compound like **3-Chloro-2-methoxypyridine**. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **3-Chloro-2-methoxypyridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

The solution should be clear and free of particulate matter.

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts ($\delta = 0.00$ ppm).
- Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ^1H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method for Liquids):
 - Place a small drop of neat **3-Chloro-2-methoxypyridine** onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film.
- Data Acquisition:
 - Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

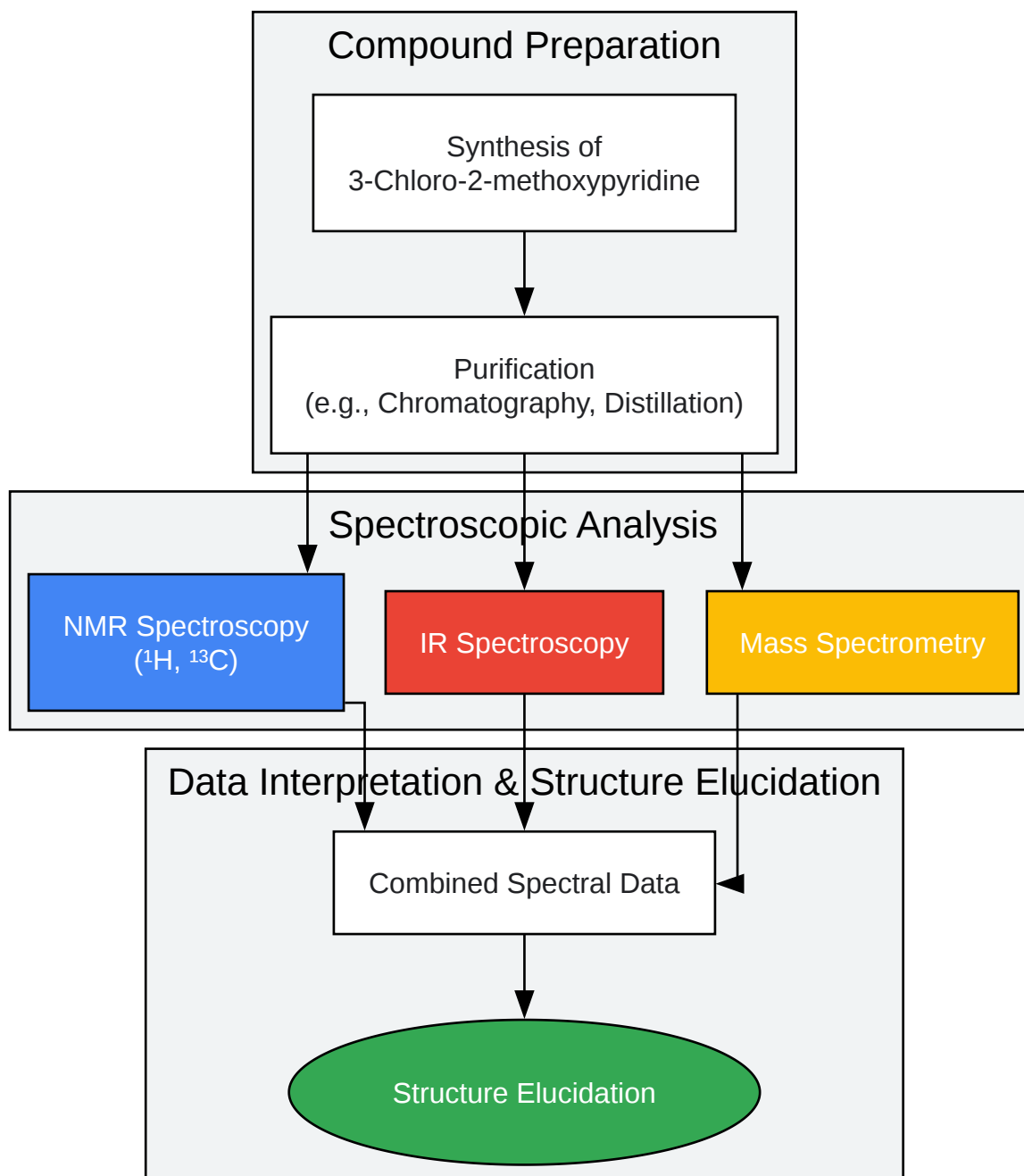
- Sample Preparation: Prepare a dilute solution of **3-Chloro-2-methoxypyridine** in a volatile organic solvent such as methanol or acetonitrile (typically in the low ppm to high ppb concentration range).
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for this type of molecule.

- **Data Acquisition:** Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of **3-Chloro-2-methoxypyridine**. Researchers are encouraged to use the provided protocols to obtain experimental data and use the predicted values as a reference for interpretation.

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